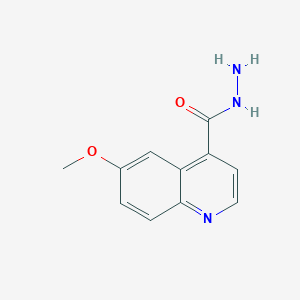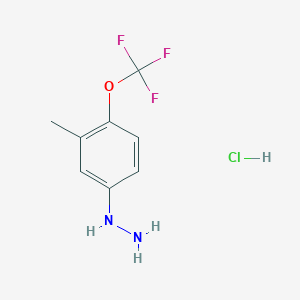![molecular formula C7H8N2O3 B13111530 (6,7-Dihydro-[1,4]dioxino[2,3-d]pyrimidin-2-yl)methanol](/img/structure/B13111530.png)
(6,7-Dihydro-[1,4]dioxino[2,3-d]pyrimidin-2-yl)methanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(6,7-Dihydro-[1,4]dioxino[2,3-d]pyrimidin-2-yl)methanol is a heterocyclic compound that features a unique dioxino-pyrimidine structure
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (6,7-Dihydro-[1,4]dioxino[2,3-d]pyrimidin-2-yl)methanol typically involves the cyclization of 4,5-dihydroxy-2-methyl-pyrimidine followed by dibromination and oxidation of the methyl group. The resulting intermediate undergoes various chemical transformations to yield the final product .
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve optimizing the laboratory synthesis for large-scale production. This includes ensuring the availability of starting materials, optimizing reaction conditions, and implementing efficient purification techniques.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methanol group, to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The compound can participate in nucleophilic substitution reactions, where the methanol group can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.
Major Products:
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of various substituted derivatives depending on the reagents used.
Scientific Research Applications
(6,7-Dihydro-[1,4]dioxino[2,3-d]pyrimidin-2-yl)methanol has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the development of more complex molecules.
Medicine: Explored for its potential as a therapeutic agent, particularly in the development of drugs targeting specific biological pathways.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (6,7-Dihydro-[1,4]dioxino[2,3-d]pyrimidin-2-yl)methanol depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The exact pathways involved would vary based on the biological context and the specific derivatives of the compound being studied.
Comparison with Similar Compounds
6,7-Dihydro-5H-pyrano[2,3-d]pyrimidine: Another heterocyclic compound with a similar structure but different functional groups.
2-Substituted-6,7-dihydro-[1,4]dioxino[2,3-d]pyrimidines: Compounds with various substitutions at the 2-position, offering different chemical and biological properties.
Uniqueness: (6,7-Dihydro-[1,4]dioxino[2,3-d]pyrimidin-2-yl)methanol is unique due to its specific dioxino-pyrimidine structure, which imparts distinct chemical reactivity and potential biological activity. Its methanol group allows for further functionalization, making it a versatile intermediate in organic synthesis.
Properties
Molecular Formula |
C7H8N2O3 |
|---|---|
Molecular Weight |
168.15 g/mol |
IUPAC Name |
6,7-dihydro-[1,4]dioxino[2,3-d]pyrimidin-2-ylmethanol |
InChI |
InChI=1S/C7H8N2O3/c10-4-6-8-3-5-7(9-6)12-2-1-11-5/h3,10H,1-2,4H2 |
InChI Key |
PSHIFMCNSXNCEM-UHFFFAOYSA-N |
Canonical SMILES |
C1COC2=NC(=NC=C2O1)CO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



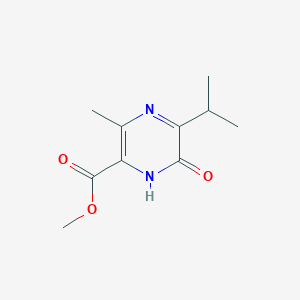
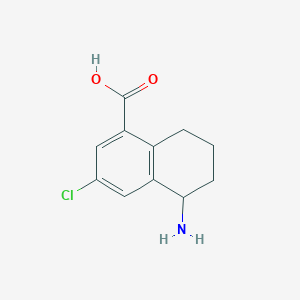
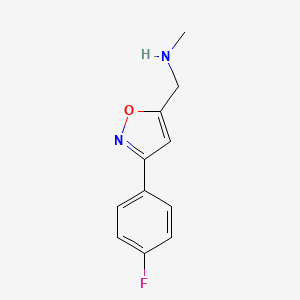
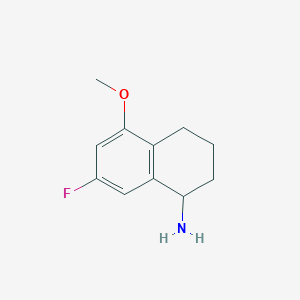
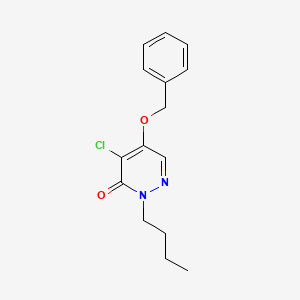
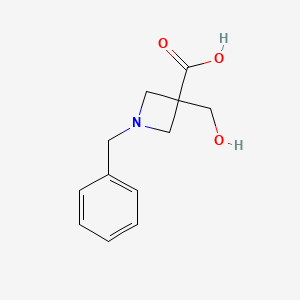
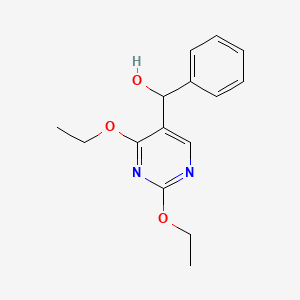
![6,6'-(Ethane-1,2-diyl)bis(5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-ol)](/img/structure/B13111505.png)
![2-(2-(pyridin-4-yl)ethyl)octahydro-1H-pyrido[1,2-a]pyrazine](/img/structure/B13111506.png)


